molecular formula C17H26O B15160012 1-(Dec-2-EN-2-YL)-4-methoxybenzene CAS No. 654640-40-1

1-(Dec-2-EN-2-YL)-4-methoxybenzene

Cat. No.: B15160012
CAS No.: 654640-40-1
M. Wt: 246.4 g/mol
InChI Key: WWIMVNWLGZVMCU-UHFFFAOYSA-N
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Description

1-(Dec-2-EN-2-YL)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a dec-2-en-2-yl group and a methoxy group

Preparation Methods

The synthesis of 1-(Dec-2-EN-2-YL)-4-methoxybenzene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a Friedel-Crafts alkylation reaction, where 4-methoxybenzene (anisole) is reacted with dec-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

1-(Dec-2-EN-2-YL)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the dec-2-en-2-yl group to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards substitution by electrophiles such as nitronium ions or halogens.

    Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogens or nitrating agents for substitution. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alkanes, and substitution may yield halogenated or nitrated derivatives.

Scientific Research Applications

1-(Dec-2-EN-2-YL)-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the manufacture of specialty chemicals, fragrances, and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(Dec-2-EN-2-YL)-4-methoxybenzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.

    Pathways Involved: The exact pathways depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit enzyme activity.

Comparison with Similar Compounds

1-(Dec-2-EN-2-YL)-4-methoxybenzene can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(Dec-2-EN-2-YL)-4-hydroxybenzene and 1-(Dec-2-EN-2-YL)-4-ethoxybenzene share similar structural features but differ in the substituent groups attached to the benzene ring.

    Uniqueness: The presence of the methoxy group in this compound makes it more electron-donating, enhancing its reactivity in electrophilic aromatic substitution reactions compared to its hydroxy and ethoxy counterparts.

Properties

CAS No.

654640-40-1

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-dec-2-en-2-yl-4-methoxybenzene

InChI

InChI=1S/C17H26O/c1-4-5-6-7-8-9-10-15(2)16-11-13-17(18-3)14-12-16/h10-14H,4-9H2,1-3H3

InChI Key

WWIMVNWLGZVMCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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